molecular formula C23H31N3O7 B13363319 tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate

Cat. No.: B13363319
M. Wt: 461.5 g/mol
InChI Key: FLYAJLIOIKZGDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is a compound that features a thalidomide analogue, a hydrophilic polyethylene glycol spacer, and a tert-butyl ester. This compound is often used as a linker in proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting E3 ligase for ubiquitination and subsequent destruction of the target protein .

Preparation Methods

The synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to degrade disease-implicated proteins by leveraging the cell’s endogenous quality control mechanisms. This compound has been used in studies targeting human carbonic anhydrase II, a metalloenzyme essential to various physiological processes . The use of PROTACs has shown promise in treating conditions such as glaucoma, epilepsy, and certain cancers .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate involves the recruitment of E3 ligase by the thalidomide analogue. This recruitment leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The polyethylene glycol spacer provides flexibility and hydrophilicity, enhancing the compound’s ability to interact with the target protein and the E3 ligase .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate include other PROTAC linkers that feature different analogues, spacers, and esters. For example:

The uniqueness of this compound lies in its specific combination of the thalidomide analogue, polyethylene glycol spacer, and tert-butyl ester, which together provide optimal properties for its use in PROTACs.

Properties

Molecular Formula

C23H31N3O7

Molecular Weight

461.5 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]acetate

InChI

InChI=1S/C23H31N3O7/c1-23(2,3)33-20(28)14-32-12-11-31-10-9-24-17-6-4-5-15-16(17)13-26(22(15)30)18-7-8-19(27)25-21(18)29/h4-6,18,24H,7-14H2,1-3H3,(H,25,27,29)

InChI Key

FLYAJLIOIKZGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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